molecular formula C20H26N2O6 B12997457 2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid

2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid

Cat. No.: B12997457
M. Wt: 390.4 g/mol
InChI Key: DYRQRALIILPPRO-UHFFFAOYSA-N
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Description

2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are often used in organic synthesis to protect functional groups during chemical reactions, ensuring that the desired transformations occur selectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid typically involves multiple steps, starting from simpler precursors. The benzyloxycarbonyl and tert-butoxycarbonyl groups are introduced through specific reactions that protect the functional groups of the molecule.

    Introduction of Benzyloxycarbonyl Group: This step involves the reaction of the precursor with benzyl chloroformate in the presence of a base such as triethylamine.

    Introduction of Tert-butoxycarbonyl Group: This step involves the reaction of the precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing flow reactors and automated systems to ensure consistency and efficiency. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines and alcohols.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols.

    Substitution: Products include substituted benzyloxycarbonyl derivatives.

Scientific Research Applications

2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

    Biology: Used in the study of enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid involves the selective protection and deprotection of functional groups. The benzyloxycarbonyl and tert-butoxycarbonyl groups protect specific functional groups during chemical reactions, preventing unwanted side reactions. These protecting groups can be removed under specific conditions, revealing the functional groups for further reactions.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyloxycarbonyl-L-phenylalanine: Similar in that it contains a benzyloxycarbonyl protecting group.

    N-tert-Butoxycarbonyl-L-alanine: Similar in that it contains a tert-butoxycarbonyl protecting group.

Uniqueness

2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid is unique due to the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups, allowing for selective protection and deprotection of functional groups in complex synthetic routes.

Properties

Molecular Formula

C20H26N2O6

Molecular Weight

390.4 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmethoxycarbonyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid

InChI

InChI=1S/C20H26N2O6/c1-19(2,3)28-18(26)22-10-15-9-21(12-20(15,13-22)16(23)24)17(25)27-11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,23,24)

InChI Key

DYRQRALIILPPRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC2(C1)C(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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